N,5-dimethylfuran-2-carboxamide
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Overview
Description
N,5-dimethylfuran-2-carboxamide is a chemical compound belonging to the class of furan carboxamides. Furan carboxamides are known for their unique chemical structure, which includes an electron-rich furan moiety and a carboxamide group.
Preparation Methods
The synthesis of N,5-dimethylfuran-2-carboxamide typically involves the reaction of 2,5-dimethylfuran with a suitable carboxamide precursor. One common method involves the use of 2,5-dimethylfuran and an amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like DMF (dimethylformamide) or CH2Cl2 (dichloromethane) . The reaction conditions usually require stirring at room temperature for several hours to ensure complete conversion.
Chemical Reactions Analysis
N,5-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like singlet oxygen and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,5-dimethylfuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of lethal H5N1 influenza A viruses.
Environmental Science: Due to its unique chemical structure, it is used as a model compound to study photodegradation reactions involving singlet oxygen and triplet chromophoric dissolved organic matter.
Antibacterial Activity: Furan derivatives, including this compound, have shown potential antibacterial properties, making them useful in the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of N,5-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antiviral agent, it inhibits the replication of the H5N1 influenza A virus by interfering with viral proteins and enzymes essential for the virus’s life cycle . The exact molecular pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
N,5-dimethylfuran-2-carboxamide can be compared with other furan carboxamides such as:
Fenfuram: A fungicide used in the 1980s with a similar furan carboxamide structure.
Boscalid: A modern fungicide with higher biological activity and a broader action spectrum.
The uniqueness of this compound lies in its specific substitution pattern (N,5-dimethyl) and its potential antiviral activity, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
N,5-dimethylfuran-2-carboxamide |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-6(10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9) |
InChI Key |
KXIFSIMAORQAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC |
Origin of Product |
United States |
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